molecular formula C10H16O B146197 Camphor CAS No. 21368-68-3

Camphor

Cat. No.: B146197
CAS No.: 21368-68-3
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camphor, a compound found widely in plants, especially Cinnamomum camphora , primarily targets the Transient Receptor Potential Vanilloid subtype 1 (TRPV1) and Transient Receptor Potential Melastatin 8 (TRPM8) . These are heat-sensitive and cold-sensitive receptors, respectively, found in sensory nerves .

Mode of Action

This compound activates and strongly desensitizes the TRPV1 channel . It produces a warm sensation by exciting and desensitizing sensory nerves . This activation is enhanced by phospholipase C-coupled receptor stimulation, mimicking inflamed conditions . This compound also activates and sensitizes the TRPM8 channel to cooling and icilin .

Biochemical Pathways

This compound is involved in the biosynthesis of terpenoids in the leaves of Cinnamomum camphora . The biosynthesis of essential oils, including this compound, involves complex metabolic cross-talk between the mevalonic acid, methylerythritol, malonic acid, and DOXP pathways .

Pharmacokinetics

When ingested, this compound has a rapid onset of toxic effects . It is used topically as a skin antipruritic and as an anti-infective agent . The FDA ruled that no product could contain a concentration higher than 11% .

Result of Action

This compound exerts an analgesic action when applied topically . It excites and desensitizes sensory nerves, thereby producing a warm sensation . At the molecular level, this compound inhibits several related Transient Receptor Potential (TRP) channels, including ankyrin-repeat TRP 1 (TRPA1) . The this compound-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of this compound .

Action Environment

The biosynthesis and yield of essential oils, including this compound, are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These environmental factors also have a significant impact on the chemical nature and stability of essential oil components . For instance, eucalyptol and linalool showed a significantly positive correlation with latitude, while selina-6-en-4-ol was significantly and negatively correlated with latitude .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthesis involves several steps:

Industrial Production Methods: Industrial production of this compound primarily involves the steam distillation of the wood and leaves of the this compound laurel. The crude this compound is then purified by sublimation . Another method involves the synthesis from α-pinene, which is derived from turpentine oil. This method has been widely adopted due to the high demand and limited natural sources .

Chemical Reactions Analysis

Camphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens such as chlorine or bromine.

Major Products:

Scientific Research Applications

Camphor has a wide range of applications in scientific research:

Comparison with Similar Compounds

This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CAMPHOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CAMPHOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/612
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Camphor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/EX12B128.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
Record name CAMPHOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2797
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CAMPHOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CAMPHOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CAMPHOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/612
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.